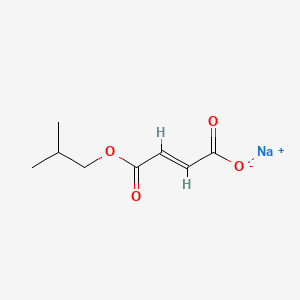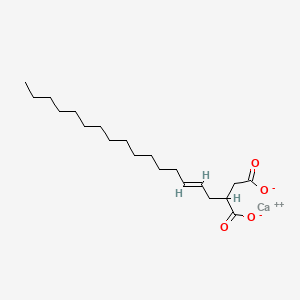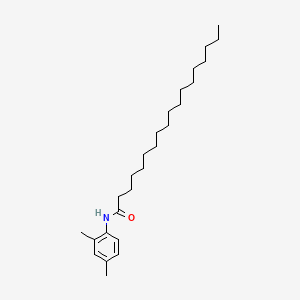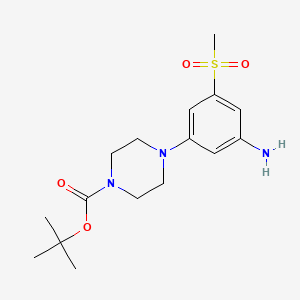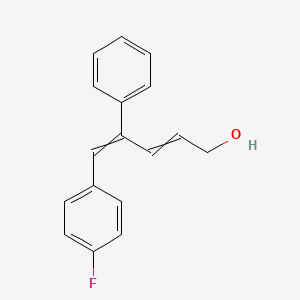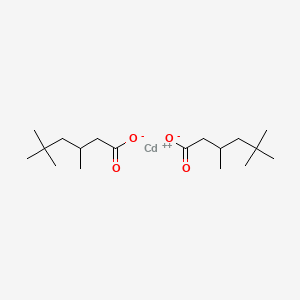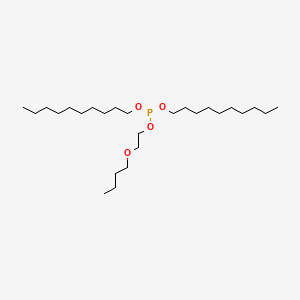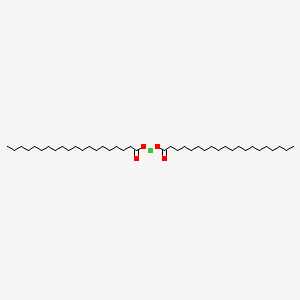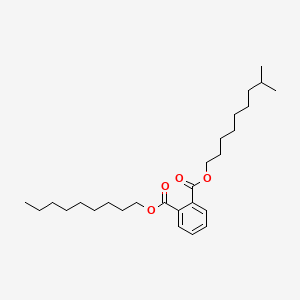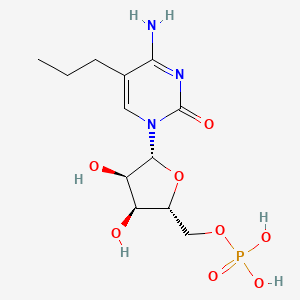
5-n-Propylcytidine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-n-Propylcytidine 5’-monophosphate is a modified nucleotide that consists of a cytidine nucleoside with a propyl group attached to the nitrogen at the 5-position and a phosphate group attached to the 5’-carbon of the ribose sugar This compound is a derivative of cytidine monophosphate, which is a fundamental building block of ribonucleic acid (RNA)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Propylcytidine 5’-monophosphate can be achieved through chemical or enzymatic phosphorylation of the corresponding nucleoside. One common method involves the use of nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, which catalyze the phosphorylation of nucleosides using adenosine triphosphate or guanosine triphosphate as phosphate donors . The reaction conditions typically include a buffered aqueous solution at a mild temperature (e.g., 30°C) to ensure enzyme stability and activity .
Industrial Production Methods
Industrial production of 5-n-Propylcytidine 5’-monophosphate may involve large-scale enzymatic synthesis using bioreactors. The process can be optimized by employing a GTP regeneration system using acetate kinase from Escherichia coli to maintain a continuous supply of phosphate donors . This approach allows for high-yield production of the compound under environmentally friendly conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-n-Propylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Phosphorylation: The compound can be further phosphorylated to form diphosphate and triphosphate derivatives.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding nucleoside.
Substitution: The propyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Adenosine triphosphate or guanosine triphosphate as phosphate donors, nucleoside kinases as catalysts, buffered aqueous solution at 30°C.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific phosphatases.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethyl sulfoxide), and mild temperatures.
Major Products Formed
Phosphorylation: 5-n-Propylcytidine diphosphate, 5-n-Propylcytidine triphosphate.
Hydrolysis: 5-n-Propylcytidine.
Substitution: Various 5-substituted cytidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-n-Propylcytidine 5’-monophosphate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of modified nucleotides and oligonucleotides.
Biology: Serves as a substrate or inhibitor for enzymes involved in nucleotide metabolism and RNA synthesis.
Industry: Utilized in the production of nucleic acid-based probes and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5-n-Propylcytidine 5’-monophosphate involves its incorporation into RNA or DNA by polymerases, leading to the disruption of nucleic acid synthesis. The propyl group modification can enhance the compound’s binding affinity to specific enzymes or molecular targets, thereby increasing its efficacy as an inhibitor or substrate . The compound may also interact with kinases and other enzymes involved in nucleotide metabolism, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine 5’-monophosphate: The unmodified parent compound used as a monomer in RNA synthesis.
Deoxycytidine 5’-monophosphate: A deoxyribonucleotide involved in DNA synthesis.
5-Fluorocytidine 5’-monophosphate: A modified nucleotide with a fluorine atom at the 5-position, used in anticancer therapies.
Uniqueness
5-n-Propylcytidine 5’-monophosphate is unique due to the presence of the propyl group at the 5-position, which can alter its chemical properties and biological activity. This modification can enhance the compound’s stability, binding affinity, and specificity for certain enzymes or molecular targets, making it a valuable tool in research and therapeutic applications .
Eigenschaften
CAS-Nummer |
117309-83-8 |
|---|---|
Molekularformel |
C12H20N3O8P |
Molekulargewicht |
365.28 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O8P/c1-2-3-6-4-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)5-22-24(19,20)21/h4,7-9,11,16-17H,2-3,5H2,1H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
DKEKQUGVBFJAGT-TURQNECASA-N |
Isomerische SMILES |
CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
CCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



